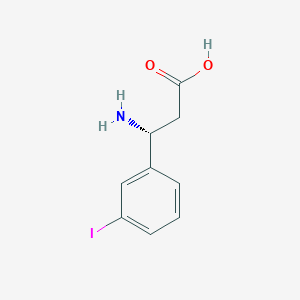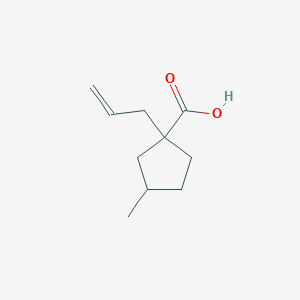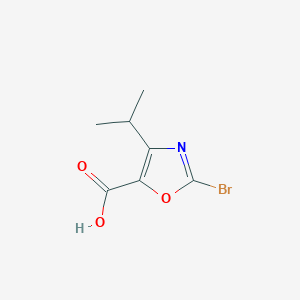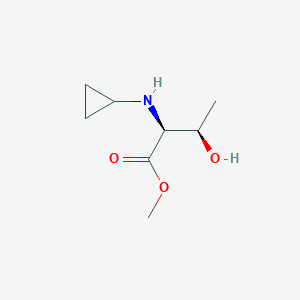
5-Amino-2,2,5-trimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,2,5-trimethylhexanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂ It is characterized by the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a hexane backbone with three methyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2,5-trimethylhexanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,2,5-trimethylhexanoic acid, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,2,5-trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH₄.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: LiAlH₄ or NaBH₄ in solvents like THF or ethanol.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
5-Amino-2,2,5-trimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2,2,5-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylhexanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
5-Amino-2,2-dimethylhexanoic acid: Similar structure but with fewer methyl groups, affecting its steric properties and reactivity.
Uniqueness
5-Amino-2,2,5-trimethylhexanoic acid is unique due to the presence of both an amino group and a carboxylic acid group on a highly branched hexane backbone. This combination of functional groups and structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-2,2,5-trimethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,7(11)12)5-6-9(3,4)10/h5-6,10H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOTCBMDQTEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)

![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)




![Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13231476.png)
![1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one](/img/structure/B13231490.png)
